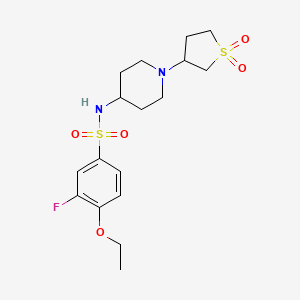

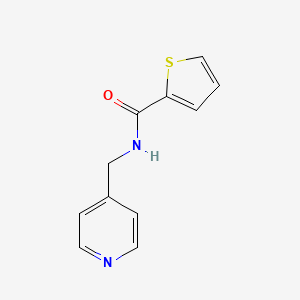

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as aromatic anilides . It is a derivative of thiophene-2-carboxamide . This compound has been used as a versatile synthon for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides .

Synthesis Analysis

The synthesis of “N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” involves heating thiophene-2-carboxamides in formic acid . This process affords thieno [3,2-d]pyrimidin-4-ones. Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Aplicaciones Científicas De Investigación

Application 1: Antibacterial Efficacy against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Comprehensive and Detailed Summary of the Application

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide analogues have been synthesized and studied for their antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .

Detailed Description of the Methods of Application or Experimental Procedures

A blood sample was obtained from a suspected septicemia patient and processed in the Bactec Alert system. The isolate’s identification and antibacterial profile were determined using the VITEK 2® compact system. Multi-locus sequence typing of E. coli was conducted by identifying housekeeping genes, while ESBL phenotype detection was performed according to CLSI guidelines. Additionally, PCR was carried out to detect the blaCTX-M gene molecularly .

Thorough Summary of the Results or Outcomes Obtained

The study demonstrated the antibacterial activities of synthesized N-(pyridin-4-ylmethyl)thiophene-2-carboxamide analogues against ESBL-producing E. coli ST131 strains . The results of the study are not quantitatively specified in the source.

Application 2: Industrial Chemistry and Material Science

Specific Scientific Field

This application falls under the field of Industrial Chemistry and Material Science .

Comprehensive and Detailed Summary of the Application

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not specified in the source.

Thorough Summary of the Results or Outcomes Obtained

The specific results or outcomes obtained are not specified in the source.

Application 3: Organic Semiconductors

Specific Scientific Field

This application falls under the field of Organic Chemistry and Material Science .

Comprehensive and Detailed Summary of the Application

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYLTZQXFJQUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)